molecular formula C16H12N4O3 B10986171 N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10986171
M. Wt: 308.29 g/mol
InChI Key: BQBAVLDVYMOVQT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound features a benzodioxole ring, a pyridine ring, and a pyrazole ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and pyridine intermediates, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the coupling of these intermediates to form the desired carboxamide compound.

    Preparation of Benzodioxole Intermediate: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Formation of Pyridine Intermediate: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Cyclization to Form Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyridine intermediates with the pyrazole ring under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzodioxole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, preliminary studies suggest that this compound may have therapeutic potential due to its ability to modulate specific biological pathways. It is being investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • N-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
  • N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxamide group can significantly affect its interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12N4O3/c21-16(18-11-3-4-14-15(6-11)23-9-22-14)13-7-12(19-20-13)10-2-1-5-17-8-10/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

BQBAVLDVYMOVQT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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